Potassium oxonate Potassium oxonate Potassium 2,6-dihydroxytriazinecarboxylate is an organic molecular entity.
Oteracil Potassium is the potassium salt of oxonate, an enzyme inhibitor that modulates 5- fluorouracil (5-FU) toxicity. Potassium oxonate inhibits orotate phosphoribosyltransferase, which catalyzes the conversion of 5-FU to its active or phosphorylated form, FUMP. Upon oral administration, Oxonate is selectively distributed to the intracellular sites of tissues lining the small intestines, producing localized inhibitory effects within the gastrointestinal tract. As a result, 5-FU associated gastrointestinal toxic effects are reduced and the incidence of diarrhea or mucositis is decreased in 5-FU related therapy.
Brand Name: Vulcanchem
CAS No.: 2207-75-2
VCID: VC0538309
InChI: InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1
SMILES: C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]
Molecular Formula: C4H2KN3O4
Molecular Weight: 195.17 g/mol

Potassium oxonate

CAS No.: 2207-75-2

Cat. No.: VC0538309

Molecular Formula: C4H2KN3O4

Molecular Weight: 195.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Potassium oxonate - 2207-75-2

Specification

Description Potassium 2,6-dihydroxytriazinecarboxylate is an organic molecular entity.
Oteracil Potassium is the potassium salt of oxonate, an enzyme inhibitor that modulates 5- fluorouracil (5-FU) toxicity. Potassium oxonate inhibits orotate phosphoribosyltransferase, which catalyzes the conversion of 5-FU to its active or phosphorylated form, FUMP. Upon oral administration, Oxonate is selectively distributed to the intracellular sites of tissues lining the small intestines, producing localized inhibitory effects within the gastrointestinal tract. As a result, 5-FU associated gastrointestinal toxic effects are reduced and the incidence of diarrhea or mucositis is decreased in 5-FU related therapy.
CAS No. 2207-75-2
Molecular Formula C4H2KN3O4
Molecular Weight 195.17 g/mol
IUPAC Name potassium;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate
Standard InChI InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1
Standard InChI Key IAPCTXZQXAVYNG-UHFFFAOYSA-M
Isomeric SMILES C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]
SMILES C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]
Canonical SMILES C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator